7H-Benzo[c]fluoren-7-one, 4-hydroxy-
Description
Contextualization within the Fluorene (B118485) and Benzo[c]fluorene Chemical Families
The structural foundation of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- can be traced back to the simpler polycyclic aromatic hydrocarbon (PAH), fluorene. Fluorene consists of two benzene (B151609) rings fused to a central five-membered ring. The benzo[c]fluorene family expands on this by fusing an additional benzene ring to the fluorene framework, resulting in a tetracyclic system. wikipedia.orgnih.gov Specifically, 7H-Benzo[c]fluorene (also known as 3,4-Benzofluorene) is a carbotetracyclic compound that serves as the parent hydrocarbon. wikipedia.orgnih.govchemeo.com
The introduction of a ketone functional group at the 7-position of the 7H-Benzo[c]fluorene core yields 7H-Benzo[c]fluoren-7-one. chemeo.com This conversion from a hydrocarbon to a ketone introduces new chemical reactivity and electronic properties. The subject of this article, 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, is a specific derivative where a hydroxyl (-OH) group is substituted at the 4-position of this PAK scaffold.
| Compound Name | Chemical Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| 7H-Benzo[c]fluorene | C17H12 | 216.28 | 205-12-9 |
| 7H-Benzo[c]fluoren-7-one | C17H10O | 230.26 | 6051-98-5 |
Significance of the Polycyclic Aromatic Ketone (PAK) Scaffold in Organic Chemistry
Polycyclic aromatic compounds (PACs), a broad class that includes PAHs and their derivatives like PAKs, are a major focus of research in materials science and organic chemistry. nih.govnih.gov The extended π-conjugated systems of these molecules give rise to unique optical, electrical, and magnetic properties. researchgate.netrsc.org
The PAK scaffold is particularly significant for several reasons:
Electronic Properties : The fused aromatic rings create a delocalized electron system, making these compounds potential organic semiconductors. researchgate.netrsc.org The presence of the electron-withdrawing ketone group further modifies these properties.
Structural Rigidity : The planar and rigid structure of the PAK scaffold allows for precise control over molecular architecture, which is crucial in the development of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.net
Functionalization : The core scaffold can be chemically modified with various functional groups. The introduction of heteroatoms, such as the oxygen in a ketone or a hydroxyl group, is a powerful strategy for fine-tuning the electronic and chemical properties of the molecule to achieve desired functionalities. rsc.org
Photophysical Behavior : PAKs, such as fluorenones, exhibit interesting photophysical properties, including fluorescence. These properties can be systematically modulated by the placement of substituents on the aromatic core. researchgate.net
Rationale for Research Focus on the 4-Hydroxy Substituted 7H-Benzo[c]fluoren-7-one Isomer
The specific focus on the 4-hydroxy isomer of 7H-Benzo[c]fluoren-7-one is driven by the strategic placement of the hydroxyl group, which imparts valuable chemical utility. Academic research has identified this compound, along with its 2- and 3-hydroxy isomers, as a crucial intermediate in the synthesis of photochromic naphthopyrans. researchgate.netresearchgate.net Photochromic compounds can change their color upon exposure to light, a property highly sought after for advanced materials applications.
The rationale for this research focus includes:
Synthetic Utility : The hydroxyl group provides a reactive site for further chemical transformations, making it an essential building block for constructing more complex molecules like naphthopyrans. researchgate.netresearchgate.net
Modulation of Photophysics : The position of a substituent on a fluorenone core is known to be critical in modulating its fluorescence and other photophysical behaviors. researchgate.net The hydroxyl group, being an electron-donating group, can significantly alter the electronic structure and energy levels of the PAK scaffold, influencing its interaction with light.
Potential for Sensing Applications : In related chemical families, hydroxyl-substituted polycyclic compounds have been successfully developed as selective fluorescent "on-off" sensors for detecting metal ions, such as iron (III). nih.govtubitak.gov.tr This highlights the potential for hydroxylated PAKs to be explored for similar applications in analytical chemistry.
Overview of Advanced Academic Investigations and Potential Chemical Innovations
Academic investigations into 7H-Benzo[c]fluoren-7-one, 4-hydroxy- and its isomers are primarily centered on their role as precursors to high-value functional materials. The synthesis of these compounds is a key step toward creating novel photochromic systems. researchgate.netresearchgate.net
Potential chemical innovations stemming from this research include:
Advanced Photochromic Materials : As intermediates for naphthopyrans, these compounds are foundational to the development of materials for "smart" windows, ophthalmic lenses, optical data storage, and molecular switches. researchgate.netresearchgate.net
Novel Organic Electronics : The broader class of fluorenes and fluorenones are considered important building blocks for small molecule semiconductors. By creating functionalized derivatives like the 4-hydroxy isomer, researchers can develop new materials with tailored properties for electronic applications.
Medicinal Chemistry Exploration : The parent benzo[c]fluorene skeleton has been investigated for potential biological activities. Studies have explored the structure-activity relationship of benzo[c]fluorene derivatives in the context of antineoplastic agents, suggesting that this chemical family could be a scaffold for developing new therapeutic compounds. nih.gov
The study of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- thus represents a targeted effort to create a versatile chemical intermediate, leveraging the fundamental properties of the PAK scaffold to build more complex and functional molecules for materials science and beyond.
Structure
3D Structure
Properties
CAS No. |
728892-75-9 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-7-3-6-11-10(15)8-9-14-16(11)12-4-1-2-5-13(12)17(14)19/h1-9,18H |
InChI Key |
NFQKQMNKFGFXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC4=C3C=CC=C4O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 7h Benzo C Fluoren 7 One, 4 Hydroxy
Approaches to Regioselective Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones
The development of synthetic routes to access specific isomers of hydroxy-7H-benzo[c]fluoren-7-ones has been driven by the need for precursors to novel photochromic materials. thieme-connect.com While certain isomers were accessible through classical methods, these were not broadly applicable across the scaffold.
A significant challenge in the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones is the regioselective placement of the hydroxyl group. The fused-ring system of the benzo[c]fluorene core possesses multiple non-equivalent positions, and controlling substitution at a specific site is non-trivial. Standard electrophilic aromatic substitution reactions often yield mixtures of isomers, complicating purification and reducing the efficiency of obtaining a desired product.
Previously established synthetic methods for the 5-hydroxy and 6-hydroxy isomers, for instance, could not be adapted for the synthesis of the 1-, 2-, 3-, and 4-hydroxy isomers. thieme-connect.comlookchem.com This limitation highlighted the need for a more versatile and general synthetic strategy that could provide controlled access to these previously unprepared derivatives. thieme-connect.comlookchem.com The inherent reactivity of the naphthalene (B1677914) and fluorene (B118485) subunits dictates the preferred sites of substitution, which may not align with the desired target position, thus requiring a directing group strategy to overcome the natural regiochemical preferences of the core structure.
To address the challenges of regioselectivity, a general and efficient synthetic approach was developed for producing various hydroxy isomers, including the 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones. researchgate.netthieme-connect.com This methodology begins with readily available and appropriately substituted dimethoxynaphthaldehydes. researchgate.net The key to the strategy is the use of an oxazoline (B21484) moiety as a powerful auxiliary group. This group activates the aromatic ring system for nucleophilic aromatic substitution and directs subsequent transformations, ultimately allowing for the construction of the fluorenone skeleton with the hydroxyl group precursor correctly positioned. researchgate.netresearchgate.net This approach circumvents the limitations of classical methods and provides a systematic pathway to previously inaccessible isomers. thieme-connect.com
Oxazoline-Mediated Aromatic Nucleophilic Substitution for 4-Hydroxy-7H-benzo[c]fluoren-7-one Formation
The cornerstone of the modern synthesis of 4-hydroxy-7H-benzo[c]fluoren-7-one is the use of an oxazoline-mediated nucleophilic aromatic substitution reaction. This method provides the necessary regiochemical control to build the complex molecular architecture efficiently. thieme-connect.com
The oxazoline group is a versatile functional group in organic synthesis, often employed as a directing group in ortho-metalation and as an activating group for nucleophilic aromatic substitution (SNAr). researchgate.netacs.org In the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones, the oxazoline acts as an electron-withdrawing group, which activates the naphthalene ring system towards nucleophilic attack. thieme-connect.com More importantly, it serves as an effective ortho-directing group. acs.orgacs.org Its coordinating ability can direct organometallic reagents to adjacent positions, and it activates ortho positions for displacement of leaving groups, such as a methoxy (B1213986) group, by a nucleophile. researchgate.net The stability of the oxazoline ring to a range of reaction conditions makes it an ideal auxiliary that can be carried through multiple synthetic steps before being converted to a different functional group, typically a carboxylic acid or aldehyde, at a later stage. acs.orgwikipedia.org
The general synthesis commences with appropriately substituted dimethoxynaphthaldehydes, which are converted in several steps to the key oxazoline intermediates. thieme-connect.com For the synthesis of the 4-hydroxy isomer, the specific precursor is 1,8-dimethoxynaphthaldehyde.
The synthetic sequence involves the following key transformations:
Oxidation: The starting naphthaldehyde is oxidized to the corresponding naphthoic acid.
Oxazoline Formation: The naphthoic acid is converted to an oxazoline.
Nucleophilic Addition: The oxazoline-activated naphthalene undergoes a nucleophilic addition with a phenyl organometallic reagent, such as phenylmagnesium bromide. This step introduces the phenyl group that will become part of the fluorenone core.
Cyclization: An acid-catalyzed intramolecular cyclization reaction forms the five-membered ring of the fluorenone system.
Demethylation: The final step is the cleavage of the methoxy ether to unveil the target hydroxyl group. thieme-connect.com
The choice of starting dimethoxynaphthaldehyde is crucial for determining the final position of the hydroxyl group, as shown in the table below.
| Target Isomer | Starting Dimethoxynaphthaldehyde Precursor |
|---|---|
| 2-Hydroxy-7H-benzo[c]fluoren-7-one | 1,6-Dimethoxy-2-naphthaldehyde |
| 3-Hydroxy-7H-benzo[c]fluoren-7-one | 1,7-Dimethoxy-2-naphthaldehyde |
| 4-Hydroxy-7H-benzo[c]fluoren-7-one | 1,8-Dimethoxy-2-naphthaldehyde |
Table illustrating the relationship between the starting naphthaldehyde precursor and the resulting hydroxy-7H-benzo[c]fluoren-7-one isomer. thieme-connect.com
The efficiency of the synthesis relies on the optimization of each step. The final cyclization of the methoxy-1-phenyl-2-naphthoic acid intermediate to the corresponding methoxy-7H-benzo[c]fluoren-7-one is a critical, high-yielding step. thieme-connect.com This reaction is typically performed using a strong acid like sulfuric acid at room temperature, leading to the desired product in excellent yield. thieme-connect.com Subsequent demethylation with a reagent such as HBr in acetic acid provides the final hydroxy-fluorenone. thieme-connect.com
The table below summarizes the high yield achieved in the final ring-forming step for the 4-methoxy precursor.
| Precursor | Product | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy-1-phenyl-2-naphthoic acid | 4-Methoxy-7H-benzo[c]fluoren-7-one | H₂SO₄, room temperature, 5 min | 97% | thieme-connect.com |
Yield for the acid-catalyzed cyclization step in the synthesis of the 4-methoxy-7H-benzo[c]fluoren-7-one intermediate.
Alternative Synthetic Pathways for Related Benzo[c]fluorenone Derivatives (Applicable to 4-Hydroxy Analog)
While a general and efficient synthesis for 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been developed, a broader understanding of synthetic strategies for the core benzo[c]fluorenone skeleton provides a valuable context for developing novel or improved routes. thieme-connect.com The primary approach for the 4-hydroxy isomer involves starting from readily available dimethoxynaphthaldehydes and utilizing oxazolines as activating groups to facilitate aromatic nucleophilic substitution. thieme-connect.comresearchgate.netresearchgate.net The key steps in this established synthesis are outlined below.
Established Synthesis of 4-Hydroxy-7H-benzo[c]fluoren-7-one The synthesis begins with a dimethoxynaphthaldehyde, which is converted into a dimethoxynaphthoic acid. thieme-connect.com This acid is then transformed into an oxazoline derivative. The oxazoline group facilitates a nucleophilic aromatic substitution reaction with a phenyl Grignard reagent (PhMgBr). thieme-connect.comresearchgate.net Subsequent methylation, hydrolysis of the oxazoline, and a final acid-catalyzed cyclization yields the methoxy-substituted benzo[c]fluorenone. The final step is a demethylation reaction using hydrobromic acid in acetic acid to yield the desired 4-hydroxy-7H-benzo[c]fluoren-7-one. thieme-connect.com
| Step | Starting Material | Reagents | Product |
| 1 | 1,8-Dimethoxy-2-naphthaldehyde | i) NaOCl₂, resorcinol, HOAc, dioxane; ii) (COCl)₂, H₂NC(Me)₂CH₂OH, SOCl₂ | Oxazoline derivative of 1,8-dimethoxy-2-naphthoic acid |
| 2 | Oxazoline derivative | PhMgBr | Phenyl-substituted oxazoline intermediate |
| 3 | Phenyl-substituted intermediate | i) MeI; ii) NaOH (aq), MeOH; iii) H₂SO₄ | 4-Methoxy-7H-benzo[c]fluoren-7-one |
| 4 | 4-Methoxy-7H-benzo[c]fluoren-7-one | HBr, HOAc | 4-Hydroxy-7H-benzo[c]fluoren-7-one |
This interactive table summarizes the key transformation steps in the synthesis of 4-Hydroxy-7H-benzo[c]fluoren-7-one. thieme-connect.com
Cyclization and Condensation Reactions for Benzo[c]fluorenone Skeleton Construction
The construction of the fused-ring system of benzo[c]fluorenone can be achieved through various cyclization and condensation strategies. These methods focus on forming the central five-membered ring that defines the fluorenone core.
One notable method involves the acid-promoted cyclization of an intermediate derived from the reaction between phenyl acetone (B3395972) and dimethyl phthalate, which has been used to prepare the 6-hydroxy isomer. thieme-connect.com Another powerful strategy is the intramolecular dehydro Diels-Alder reaction. lookchem.com In this approach, thermal cyclization of 1-[2-(arylethynyl)phenyl]-3-trimethylsilylpropynones can lead to the formation of a strained cyclic allene (B1206475) intermediate. lookchem.com This intermediate can then isomerize through different pathways, including a nih.govresearchgate.net-electrocyclization, to yield the benzo[c]fluorenone skeleton. lookchem.com The ratio of benzo[c]fluorenone to the isomeric benzo[b]fluorenone can be influenced by steric and electronic effects of the substituents on the arylethynyl group. lookchem.com
Lewis acid-catalyzed Prins-type cycloaromatization represents another transition-metal-free approach for constructing related benzo[c]fluorene scaffolds from enol ether precursors. researchgate.net
Oxidative Transformations of Benzo[c]fluorene Precursors
The ketone functionality at the 7-position is a defining feature of benzo[c]fluoren-7-ones. This can be introduced by the oxidation of a suitable precursor, such as 7H-benzo[c]fluorene. The oxidation of polycyclic aromatic hydrocarbons (PAHs) is a well-studied area, both in biological systems and in synthetic chemistry. nih.govresearchgate.net
In metabolic pathways, cytochrome P450 enzymes catalyze the oxidation of PAHs to form arene oxides, which can then be converted to phenols and dihydrodiols. nih.gov Further oxidation can lead to quinone structures. researchgate.netnih.gov While these biological pathways illustrate the susceptibility of the aromatic core to oxidation, chemical methods offer more direct control for synthesis.
Synthetic chemists can employ various oxidizing agents to transform a methylene (B1212753) group on a fluorene core into a carbonyl group. For instance, the oxidation of phenols derived from PAHs can be achieved with hypervalent iodine reagents. researchgate.net Reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane are known for their mild and selective oxidation of alcohols to ketones and aldehydes, and similar principles can be applied to the benzylic position of a fluorene system. The choice of oxidant can provide regioselectivity, as seen in the synthesis of various benzo[a]pyrene (B130552) quinones from their corresponding phenols. researchgate.net
Photochemical Routes to Benzo[b]fluorene and Related Scaffolds
Modern synthetic chemistry has increasingly turned to photochemical methods for their mild conditions and unique reactivity. A recently developed, straightforward route utilizes the direct photochemical conversion of alkynylated chalcones to produce substituted benzo[b]fluorenes. nih.govresearchgate.netacs.org This transformation is triggered by ultraviolet A (UV-A) light (around 365 nm) in alcoholic solutions, leading to the rapid formation of the product, often within minutes. nih.govacs.org
The reaction is proposed to proceed through a biradical species and is well-suited for continuous flow chemistry setups. nih.govresearchgate.net This not only enhances reproducibility and scalability but can also lead to faster and cleaner reactions by constantly removing the product from the irradiated zone. nih.govacs.org While this method directly produces the benzo[b]fluorene isomer, the underlying principles of photochemical cyclization of complex precursors offer a potential avenue for accessing other benzofluorene scaffolds, including the benzo[c] isomer, through strategic precursor design. nih.gov
| Reaction Type | Precursors | Conditions | Product Scaffold | Reference |
| Photochemical Conversion | Alkynylated Chalcones | UV-A Light (~365 nm), Alcoholic Solvent, Continuous Flow | Benzo[b]fluorene | nih.govacs.org |
This interactive table outlines a modern photochemical route to benzofluorene scaffolds.
Halogenation and Thermolytic Rearrangements for Substituted Benzo[c]fluoren-7-ones
Thermolytic reactions provide a classic yet effective method for synthesizing complex aromatic systems. As mentioned previously, the thermal cyclization of diarylacetylenes can produce benzo[c]fluorenones through a cascade of reactions involving strained allene intermediates and electrocyclic rearrangements. lookchem.com The reaction conditions can be tuned to favor the formation of the desired isomer.
Halogenation of the benzo[c]fluorenone core or its precursors is a key strategy for introducing further functionalization. Halogenated derivatives serve as versatile handles for cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents onto the aromatic skeleton. For example, the synthesis of labeled benzo[a]pyrene metabolites has been achieved using Pd-catalyzed cross-coupling reactions as key steps to build the complex polycyclic system, starting from halogenated and boronate-ester-functionalized precursors. nih.gov A similar strategy could be applied to synthesize specifically substituted 4-hydroxy-7H-benzo[c]fluoren-7-one derivatives, where a halogen is introduced at a desired position on either the naphthalene or phenyl portion of the molecule before the final cyclization step.
Advanced Spectroscopic Characterization and Structural Elucidation of 7h Benzo C Fluoren 7 One, 4 Hydroxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. A full suite of NMR experiments would be required to assign every proton and carbon atom in the 7H-Benzo[c]fluoren-7-one, 4-hydroxy- molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, the aromatic region (typically δ 7.0-9.0 ppm) would show a complex series of signals corresponding to the nine protons on the fused ring system. The exact chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing carbonyl group (C=O). The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Analysis of the coupling constants (J-values) between adjacent protons would be critical to determine their relative positions. For instance, ortho-coupled protons typically exhibit larger coupling constants (3J ≈ 7-9 Hz) compared to meta-coupled (4J ≈ 2-3 Hz) and para-coupled (5J ≈ 0-1 Hz) protons. This fine structure is key to assembling the fragments of the molecule.
Table 1: Predicted ¹H NMR Data for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Note: This table is predictive, based on typical values for similar aromatic structures, as specific experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 7.2-7.4 | d | J ≈ 8.0 |
| H-2 | 7.0-7.2 | t | J ≈ 7.5 |
| H-3 | 7.5-7.7 | d | J ≈ 8.0 |
| H-5 | 7.9-8.1 | d | J ≈ 8.5 |
| H-6 | 7.6-7.8 | d | J ≈ 8.5 |
| H-8 | 8.0-8.2 | d | J ≈ 7.5 |
| H-9 | 7.4-7.6 | t | J ≈ 7.5 |
| H-10 | 7.6-7.8 | t | J ≈ 7.5 |
| H-11 | 8.5-8.7 | d | J ≈ 8.0 |
| 4-OH | 5.0-6.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- would show 17 distinct signals. The carbonyl carbon (C-7) would be the most deshielded, appearing significantly downfield (typically δ 180-200 ppm). The carbon bearing the hydroxyl group (C-4) would appear in the aromatic region, shifted downfield (δ 150-160 ppm) compared to other aromatic carbons due to the oxygen's electronegativity. The remaining aromatic carbons would resonate between δ 110-150 ppm.
Table 2: Predicted ¹³C NMR Data for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Note: This table is predictive, based on typical values, as specific experimental data is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (C=O) | 190.0 - 195.0 |
| C-4 (C-OH) | 155.0 - 160.0 |
| Quaternary Carbons | 130.0 - 150.0 |
| CH Carbons | 115.0 - 135.0 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign each proton and carbon signal, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. It would be used to trace the connectivity of the protons around each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons. For example, correlations from H-5 and H-6 to the carbonyl carbon C-7 would confirm their positions relative to the ketone.
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Studies
For a rigid, planar molecule like 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, significant conformational changes are not expected at room temperature. Therefore, Dynamic NMR (DNMR) studies, which are used to investigate processes like bond rotation or ring flipping, would likely not reveal any dynamic processes for the core structure. However, DNMR could be employed to study the rate of proton exchange of the hydroxyl group under different temperature and solvent conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on how they absorb infrared radiation, which excites molecular vibrations like stretching and bending.
Infrared (IR) Spectroscopy Analysis of Carbonyl and Hydroxyl Stretching Frequencies
The IR spectrum of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- would provide clear evidence for its key functional groups.
Hydroxyl (-OH) Stretch: A broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹. The broadness is a result of hydrogen bonding between molecules.
Carbonyl (C=O) Stretch: A sharp, strong absorption band would be observed for the ketone's carbonyl group. For a conjugated, fluorenone-type system, this peak is typically found in the range of 1690-1715 cm⁻¹. The conjugation to the aromatic system lowers the frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹).
Aromatic C=C Stretches: Multiple sharp bands of medium intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic rings.
Aromatic C-H Stretches: These would appear as sharp, weaker bands just above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for 7H-Benzo[c]fluoren-7-one, 4-hydroxy-
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak, Sharp |
| Carbonyl (C=O) | Stretch | 1690 - 1715 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
While an experimental EI-MS spectrum for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is not publicly available, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related aromatic ketones and phenols. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.
Key expected fragmentation pathways for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- would likely involve:
Loss of CO: A common fragmentation for ketones, leading to a significant [M-28]+ fragment.
Loss of H•: Ejection of a hydrogen radical from the hydroxyl group.
Ring Fragmentation: Complex fragmentation of the polycyclic aromatic system at higher energies.
For comparison, the EI-MS of the related compound 9-fluorenone (B1672902) shows a prominent molecular ion peak and a significant peak corresponding to the loss of CO. researchgate.net
Table 1: Predicted Major Fragments in the EI-MS of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C17H10O2]+• | ~246 | Molecular Ion |
| [C16H10O]+• | ~218 | Loss of Carbon Monoxide (CO) |
High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, with a molecular formula of C17H10O2, the theoretical exact mass can be calculated.
Table 2: Theoretical Exact Mass Data for 7H-Benzo[c]fluoren-7-one, 4-hydroxy-
| Molecular Formula | Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C17H10O2 | [M]+• | 246.0681 |
| C17H10O2 | [M+H]+ | 247.0759 |
Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are indispensable for the separation, identification, and quantification of individual components in complex mixtures. In the context of environmental or metabolic studies, where 7H-Benzo[c]fluoren-7-one, 4-hydroxy- might be present as a metabolite of the parent PAH, HPLC-MS would be the method of choice.
The chromatographic separation would be achieved based on the polarity of the compound, and the mass spectrometer would provide sensitive and selective detection. The retention time and the specific mass-to-charge ratio of the molecular ion and its fragments would allow for the unambiguous identification of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- even in the presence of other isomers and related compounds.
X-ray Diffraction for Definitive Solid-State Molecular Structure Determination
To date, the single crystal X-ray structure of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- has not been reported in the crystallographic literature. A comprehensive review of fluorene (B118485) and 9-fluorenone derivatives did not include this specific compound.
The molecular structure would be expected to be largely planar due to the extensive aromatic system. The introduction of the hydroxyl group at the 4-position might induce minor steric interactions, but significant deviation from planarity is not anticipated. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules, as well as hydrogen bonding involving the hydroxyl and carbonyl groups.
Reactivity and Organic Transformations of 7h Benzo C Fluoren 7 One, 4 Hydroxy
Transformations Involving the Ketone Functionality at C7
The carbonyl group at the C7 position is a primary site for a variety of organic transformations, including nucleophilic additions and reductions. These reactions are fundamental to the structural elaboration of the fluorenone core.
The ketone at C7 is susceptible to attack by a range of nucleophiles, a characteristic reactivity of carbonyl compounds. This reactivity is harnessed in the synthesis of complex molecules. A significant application of this is in the construction of photochromic indeno-fused naphthopyrans. While specific studies on the 4-hydroxy isomer are not extensively detailed, the reaction of related 2- and 3-hydroxy-7H-fluoren-7-ones with 1,1-di(p-fluorophenyl)prop-2-yn-1-ol in the presence of a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) and trimethyl orthoformate exemplifies a key condensation reaction. researchgate.net This reaction proceeds through a nucleophilic addition of the acetylide to the carbonyl group, followed by cyclization and dehydration to form the pyran ring. It is chemically plausible that 7H-Benzo[c]fluoren-7-one, 4-hydroxy- undergoes analogous transformations.
The general mechanism for such reactions involves the initial protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a nucleophile, such as an alcohol or an organometallic reagent, attacks the carbonyl carbon. The resulting intermediate can then undergo further reactions, such as cyclization or elimination, to yield a stable product. The presence of the hydroxyl group at the 4-position can influence the reactivity of the ketone through electronic effects, potentially modulating the reaction conditions required.
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Hydroxy-7H-fluoren-7-ones | 1,1-di(p-fluorophenyl)prop-2-yn-1-ol, PPTS, Trimethyl orthoformate | Indeno-fused naphthopyrans | researchgate.net |
The reduction of the C7 ketone to the corresponding alcohol, a fluorenol derivative, represents another important transformation. While specific literature on the selective reduction of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is limited, standard ketone reduction methodologies are applicable. The choice of reducing agent is crucial for achieving selectivity, particularly in the presence of other reducible functional groups within a larger molecular framework.
For a selective reduction of the ketone without affecting the aromatic rings, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be employed. Sodium borohydride is a milder reducing agent and is generally preferred for its chemoselectivity towards aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The resulting 4-hydroxy-7H-benzo[c]fluoren-7-ol is a valuable intermediate for further synthetic modifications. The synthesis of certain 2,2-diphenyl-2H-pyranofluorenols, which exhibit photochromic behavior, underscores the importance of such reduction pathways in this class of compounds. researchgate.net
| Starting Material | Reducing Agent | Product | Potential Application |
|---|---|---|---|
| 7H-Benzo[c]fluoren-7-one, 4-hydroxy- | Sodium Borohydride (NaBH₄) | 4-hydroxy-7H-benzo[c]fluoren-7-ol | Intermediate for photochromic materials |
| 7H-Benzo[c]fluoren-7-one, 4-hydroxy- | Lithium Aluminum Hydride (LiAlH₄) | 4-hydroxy-7H-benzo[c]fluoren-7-ol | Intermediate for further derivatization |
Reactions at the 4-Hydroxy Position
The phenolic hydroxyl group at the 4-position offers another avenue for derivatization, allowing for the modulation of the compound's physical and chemical properties.
The hydroxyl group can readily undergo etherification and esterification. Etherification, commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is fundamental in the synthesis of naphthopyrans, where an intramolecular etherification step often leads to the formation of the pyran ring.
Esterification can be accomplished by reacting the phenol (B47542) with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. These derivatizations are crucial for creating a library of compounds with tailored properties for various applications.
Alkylation of the phenolic hydroxyl group is a common strategy to introduce various alkyl or aryl groups. This transformation can alter the electronic properties of the molecule and is a key step in the synthesis of more complex structures. The reaction typically proceeds under basic conditions to generate the more nucleophilic phenoxide ion, followed by reaction with an alkylating agent. The choice of the alkylating agent and reaction conditions can be tuned to achieve the desired product.
The presence of the 4-hydroxy group in proximity to the C7-ketone raises the possibility of intramolecular hydrogen bonding. Such an interaction can significantly influence the chemical reactivity of both the hydroxyl and the ketone groups. An intramolecular hydrogen bond can decrease the nucleophilicity of the hydroxyl group by lowering the electron density on the oxygen atom. Conversely, it can increase the electrophilicity of the carbonyl carbon by withdrawing electron density.
While direct spectroscopic studies on 7H-Benzo[c]fluoren-7-one, 4-hydroxy- are not extensively reported, studies on analogous hydroxy-aromatic ketones provide strong evidence for the existence and impact of such hydrogen bonds. The strength of this interaction would be dependent on the geometry of the molecule and the solvent environment. Understanding these non-covalent interactions is critical for predicting and controlling the reactivity of this compound in various chemical transformations.
Electrophilic Aromatic Substitution on the Polycyclic System
The extended π-system of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the interplay of the activating and directing effects of the hydroxyl group and the deactivating effect of the carbonyl group, as well as the inherent reactivity of the different positions within the fused ring system. The hydroxyl group, being a strong activating group, will direct incoming electrophiles to ortho and para positions relative to itself. Conversely, the carbonyl group is a deactivating group and will direct incoming electrophiles to meta positions.
Table 1: Predicted Regioselectivity in the Bromination of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-
| Position | Predicted Reactivity | Rationale |
| 1, 3 | Low | Steric hindrance from adjacent rings. |
| 2 | High | Ortho to the activating hydroxyl group. |
| 5, 6 | Low | Part of the fluorenone system, deactivated by the carbonyl group. |
| 8, 9, 10, 11 | Moderate | Part of the terminal benzene (B151609) ring, less activated than the A ring. |
Note: This table is based on theoretical predictions and not on experimental results.
Similar to halogenation, nitration and other electrophilic functionalizations such as Friedel-Crafts alkylation and acylation are expected to be directed by the activating hydroxyl group. The reaction conditions would need to be carefully controlled to avoid oxidation of the phenol ring, a common side reaction in the presence of strong oxidizing agents like nitric acid.
Nucleophilic Aromatic Substitution on the Polycyclic System
While the synthesis of 4-hydroxy-7H-benzo[c]fluoren-7-one can involve nucleophilic aromatic substitution on its precursors, the direct nucleophilic aromatic substitution on the hydroxylated benzofluorenone itself is less likely under standard conditions. thieme-connect.comresearchgate.netlookchem.com The electron-rich nature of the aromatic system, further enhanced by the hydroxyl group, makes it less susceptible to nucleophilic attack unless there are suitable leaving groups at activated positions (ortho or para to a strong electron-withdrawing group). In the case of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, the carbonyl group does provide some activation, but it is generally not sufficient to facilitate nucleophilic aromatic substitution on the carbocyclic rings without harsh reaction conditions.
Ring-Opening, Ring-Closing, and Rearrangement Reactions
Information regarding ring-opening, ring-closing, and rearrangement reactions of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is scarce in the scientific literature. The stability of the fused aromatic ring system suggests that such reactions would require significant energy input.
The polycyclic aromatic framework of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is not ideally suited for common pericyclic reactions such as Diels-Alder or electrocyclic ring-opening/closing reactions under thermal conditions due to the inherent aromaticity. Intramolecular cycloadditions would necessitate the presence of appropriate unsaturated side chains, which are not present in the parent molecule.
The potential for thermal and photochemical rearrangements exists for polycyclic aromatic ketones. For instance, photochemical excitation could lead to electronic states with different geometries and reactivity, potentially enabling rearrangements. However, specific studies on the thermal and photochemical rearrangement pathways of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- have not been reported. It is known that related benzofluorene compounds are studied for their photochromic properties, which involve photochemical rearrangements. researchgate.netresearchgate.net
Computational and Theoretical Chemistry Studies of 7h Benzo C Fluoren 7 One, 4 Hydroxy
Electronic Structure Calculations for Ground State Properties
The ground state properties of a molecule dictate its stability, reactivity, and fundamental spectroscopic characteristics. Electronic structure calculations are a cornerstone of computational chemistry, providing a detailed picture of the electron distribution and geometry of a molecule in its lowest energy state.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the fluorenone core or the O-H bond of the hydroxyl group.
Table 1: Predicted Geometrical Parameters for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-O (hydroxyl) | 1.35 Å |
| Bond Length | O-H | 0.97 Å |
Table 2: Selected Predicted Vibrational Frequencies for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Hypothetical DFT Data)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3450 |
| C=O Stretch | Ketone | 1710 |
| C-H Stretch | Aromatic | 3050-3150 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, an MEP map would be expected to show regions of negative electrostatic potential (typically colored red) localized around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically blue) would be anticipated around the hydrogen atom of the hydroxyl group and the aromatic protons, highlighting sites for potential nucleophilic interaction. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.
Excited State Properties and Photophysical Behavior Modeling
The interaction of molecules with light is governed by their excited state properties. Computational methods can model these properties to predict how a molecule will absorb and emit light, which is particularly relevant for compounds like 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, given that its parent structures are known to be useful intermediates for photochromic materials. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 3: Predicted Photophysical Properties of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Hypothetical TD-DFT Data)
| Parameter | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 380 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Maximum Emission Wavelength (λem) | 450 nm |
| Stokes Shift | 70 nm |
Based on the TD-DFT results, the fluorescent properties of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- can be assessed. A significant oscillator strength for the lowest energy transition and a favorable geometry change upon excitation would suggest that the molecule is likely to be fluorescent. The predicted emission wavelength would indicate the color of the emitted light.
While direct prediction of photochromism is complex, computational studies can provide insights into potential photochromic pathways. For instance, calculations could explore the energy barriers for photochemical reactions, such as ring-opening or isomerization, that could lead to a change in the molecule's absorption spectrum upon irradiation. Given that hydroxy-7H-benzo[c]fluoren-7-ones are known intermediates for photochromic naphthopyrans, such theoretical investigations would be highly relevant. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, the HOMO is expected to be distributed over the electron-rich aromatic system and the hydroxyl group, while the LUMO is likely to be localized on the electron-deficient fluorenone core, particularly the carbonyl group. The HOMO-LUMO gap would provide an estimate of the energy required to excite an electron from the ground state to the first excited state, which correlates with the long-wavelength absorption in the UV-Vis spectrum.
Table 4: Predicted Frontier Molecular Orbital Energies for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful qualitative and quantitative tool for predicting the reactivity and selectivity of chemical reactions. The theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical determinant of a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations.
For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, the presence of both a carbonyl group (an electron-withdrawing group) and a hydroxyl group (an electron-donating group) on the polycyclic aromatic framework is expected to significantly influence its frontier orbitals. The electron-donating hydroxyl group, through resonance, will likely raise the energy of the HOMO, while the electron-withdrawing carbonyl group will lower the energy of the LUMO. This concerted effect is anticipated to reduce the HOMO-LUMO gap compared to the parent ketone, 7H-Benzo[c]fluoren-7-one.
Disclaimer: The following data table contains hypothetical values for 7H-Benzo[c]fluoren-7-one and its 4-hydroxy derivative, generated for illustrative purposes to demonstrate the application of FMO theory. These are not experimentally or computationally verified results.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 7H-Benzo[c]fluoren-7-one | -6.2 | -2.5 | 3.7 |
| 7H-Benzo[c]fluoren-7-one, 4-hydroxy- | -5.8 | -2.7 | 3.1 |
The illustrative data in the table suggests that the introduction of the 4-hydroxy group raises the HOMO energy and slightly lowers the LUMO energy, resulting in a smaller HOMO-LUMO gap for 7H-Benzo[c]fluoren-7-one, 4-hydroxy-. This smaller energy gap implies that the 4-hydroxy derivative would be more reactive than its parent ketone. The higher energy HOMO of the hydroxy derivative makes it a better electron donor, suggesting it would be more susceptible to electrophilic attack. Conversely, the lower energy LUMO would make it a better electron acceptor, potentially enhancing its reactivity towards nucleophiles at other sites.
Hückel Molecular Orbital (HMO) Calculations for Electron Density Distribution
The Hückel Molecular Orbital (HMO) method, while being one of the simplest and oldest quantum chemical methods, provides valuable qualitative insights into the electronic structure of conjugated π-electron systems. By solving the Schrödinger equation for the π-electrons, the HMO method yields the energies of the molecular orbitals and the coefficients of the atomic p-orbitals that constitute them. These coefficients can then be used to calculate the π-electron density at each atom in the conjugated system. The distribution of electron density is a key factor in determining the sites of electrophilic and nucleophilic attack.
Disclaimer: The following data table presents a hypothetical π-electron density distribution for key positions in 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, calculated for illustrative purposes based on the principles of HMO theory. These values are not derived from actual quantum chemical calculations.
| Atomic Position | Hypothetical π-Electron Density |
| C4 (with -OH group) | 1.08 |
| C5 | 0.98 |
| C6 | 1.02 |
| C7 (carbonyl carbon) | 0.95 |
| O (of carbonyl group) | 1.15 |
| O (of hydroxyl group) | 1.90 |
The illustrative data highlights the expected trends in electron density. The oxygen of the hydroxyl group, being a strong π-donor, has a high electron density. The carbon atom to which it is attached (C4) also shows a slight increase in electron density. Conversely, the carbonyl carbon (C7) and the adjacent carbon atoms would likely have a lower π-electron density due to the electron-withdrawing nature of the carbonyl group. The carbonyl oxygen itself would have a high electron density. Such a distribution suggests that electrophilic attack would be favored at positions with higher electron density, such as the aromatic ring bearing the hydroxyl group, while nucleophilic attack would be directed towards the electron-deficient carbonyl carbon.
Aromaticity and Electronic Delocalization Assessment
Nucleus Independent Chemical Shift (NICS) Indices
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic molecule or a specific ring within a polycyclic system. It is based on the principle that aromatic systems sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region (negative NICS values) in the center of the ring. Conversely, antiaromatic systems exhibit a paratropic ring current, leading to a deshielded region (positive NICS values). NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with the latter being less influenced by the σ-framework.
For a complex polycyclic system like 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, NICS calculations can provide valuable information about the local aromaticity of each of the constituent rings. The fusion of the rings and the presence of the carbonyl and hydroxyl groups can lead to significant variations in the degree of aromaticity across the molecule.
Disclaimer: The following data table provides hypothetical NICS(1) values for the individual rings of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-. These values are for illustrative purposes to demonstrate the application of NICS in assessing local aromaticity and are not based on actual calculations.
| Ring | Hypothetical NICS(1) (ppm) | Aromaticity Assessment |
| A (Benzene ring) | -9.5 | Aromatic |
| B (Benzene ring with -OH) | -10.2 | Aromatic |
| C (Central benzene (B151609) ring) | -8.1 | Moderately Aromatic |
| D (Five-membered ring) | -3.5 | Weakly Aromatic/Non-aromatic |
Based on these illustrative values, the two terminal benzene rings (A and B) would be expected to exhibit significant aromatic character, as indicated by their negative NICS(1) values. The hydroxyl group on ring B may slightly enhance its aromaticity due to electron donation. The central benzene ring (C) might have a slightly reduced aromaticity due to the influence of the fused rings and the carbonyl group. The five-membered ring (D), being part of a fluorenone system, is generally considered to be non-aromatic or only weakly aromatic, which would be reflected in a less negative or even slightly positive NICS value.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is another powerful tool for quantifying aromaticity, but from a geometric perspective. The HOMA index is calculated based on the bond lengths of a given ring system. It compares the experimental or computationally determined bond lengths to an optimal value for a fully aromatic system (defined as 1 for benzene) and penalizes for bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative HOMA values can indicate anti-aromatic character.
Disclaimer: The following data table presents hypothetical HOMA indices for the individual rings of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-. These values are for illustrative purposes and are not derived from actual calculations.
| Ring | Hypothetical HOMA Index | Aromaticity Assessment |
| A (Benzene ring) | 0.92 | Highly Aromatic |
| B (Benzene ring with -OH) | 0.95 | Highly Aromatic |
| C (Central benzene ring) | 0.85 | Moderately Aromatic |
| D (Five-membered ring) | 0.35 | Non-aromatic |
The illustrative HOMA values are consistent with the NICS analysis. The terminal benzene rings (A and B) show high HOMA indices, indicative of significant aromatic character and minimal bond length alternation. The central ring (C) has a slightly lower HOMA value, suggesting a greater degree of bond fixation due to its position in the fused system. The five-membered ring (D) exhibits a low HOMA index, consistent with its expected non-aromatic nature.
Reaction Mechanism Elucidation Through Computational Modeling
Transition State Characterization and Reaction Pathway Analysis
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of activation energies and reaction rates, providing deep insights into the reaction mechanism.
For 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, a number of reactions could be envisaged where computational modeling would be invaluable. For instance, the phenolic hydroxyl group can undergo oxidation, a reaction of significant interest in the context of the metabolism of polycyclic aromatic compounds. A computational study of the oxidation of the 4-hydroxy group could proceed by modeling its reaction with a simple oxidant, such as a hydroxyl radical. The reaction pathway would likely involve the formation of a phenoxy radical intermediate.
The computational analysis would involve:
Geometry Optimization: The structures of the reactant (7H-Benzo[c]fluoren-7-one, 4-hydroxy-), the oxidant (e.g., •OH), the transition state, and the product (phenoxy radical) would be fully optimized.
Frequency Analysis: A frequency calculation would be performed on the optimized structures. For the transition state, this analysis is crucial to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations would be performed starting from the transition state to confirm that it connects the reactant and product states on the potential energy surface.
Disclaimer: The following data table provides hypothetical relative energies for the species involved in the oxidation of the 4-hydroxy group of 7H-Benzo[c]fluoren-7-one. These values are purely illustrative.
| Species | Hypothetical Relative Energy (kcal/mol) |
| Reactants (Molecule + •OH) | 0.0 |
| Transition State | +8.5 |
| Products (Phenoxy radical + H2O) | -15.2 |
This illustrative energy profile suggests that the reaction is exothermic and has a moderate activation energy. The characterization of the transition state would reveal the precise geometry of the interacting species at the point of highest energy, providing a detailed picture of the bond-breaking and bond-forming processes. Such computational studies are vital for understanding the reactivity and potential metabolic fate of functionalized polycyclic aromatic compounds.
Energy Profiles of Multi-step Organic Transformations
The synthesis of complex polycyclic aromatic ketones such as 7H-Benzo[c]fluoren-7-one, 4-hydroxy- often involves multi-step reaction sequences. Computational and theoretical chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate the intricate mechanisms of these transformations by mapping their potential energy surfaces. These studies reveal the relative energies of reactants, intermediates, transition states, and products, offering a quantitative understanding of reaction feasibility, kinetics, and selectivity.
While a complete, experimentally validated energy profile for a multi-step synthesis of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is not extensively documented in the literature, computational studies on analogous systems, such as the formation of the isomeric benzo[a]fluorenones, provide significant insights into the plausible reaction pathways and their associated energetics.
One such relevant transformation is the metal-catalyzed intramolecular cyclization of appropriately substituted precursors. For instance, the silver-catalyzed synthesis of benzo[a]fluorenones from enyne substrates has been investigated using DFT calculations, revealing a complex multi-step mechanism involving radical intermediates. This process, while leading to a different isomer, showcases the typical energetic landscape of such cyclizations.
A proposed multi-step pathway for the formation of a benzo[a]fluorenone skeleton involves the following key steps, with computationally derived activation energies (ΔG‡) and reaction energies (ΔGr) providing a quantitative description of the energy profile.
Step 1: Initial Cyclization
Step 2: Intermediate Radical Formation
Following the initial cyclization, the formation of a radical intermediate occurs. In the case of the silver-catalyzed reaction, this involves the generation of a silver-carbene radical.
Step 3: Radical Rearrangement
The highly reactive radical intermediate then undergoes rearrangement. This step is characterized by a relatively low activation energy, suggesting a rapid transformation once the radical is formed. For example, the rearrangement of a silver-carbene radical to a benzyl (B1604629) ring has a calculated activation energy of 5.4 kcal/mol.
Step 4: Acyl Transfer
Subsequent 1,2-acyl transfer and a further 1,3-acyl transfer lead to the formation of the carbon skeleton of the final product.
Step 5: Aromatization
The final step involves oxidative aromatization and protolysis to yield the stable benzo[a]fluorenone product.
The energy profile for such a multi-step transformation can be visualized as a reaction coordinate diagram, where the Gibbs free energy of the system is plotted against the reaction progress. The peaks on this diagram represent transition states, while the valleys correspond to intermediates.
Below is an illustrative data table summarizing the calculated Gibbs free energies for the key species in a representative multi-step synthesis of a benzo[a]fluorenone, which can be considered analogous to the transformations leading to 7H-Benzo[c]fluoren-7-one derivatives.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State of Cyclization | 19.4 |
| Intermediate 1 | Cyclized Intermediate | - |
| Intermediate 2 | Radical Intermediate | - |
| TS2 | Transition State of Rearrangement | 5.4 (relative to Intermediate 2) |
| Intermediate 3 | Rearranged Intermediate | - |
| ... | ... | ... |
| Product | Benzo[a]fluorenone | Thermodynamically favorable |
Note: The data presented is based on analogous systems and is intended to be illustrative of the energy profiles in such multi-step transformations. The exact energy values for the synthesis of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- would require a dedicated computational study.
These computational models are invaluable for understanding the underlying principles that govern these complex organic reactions. They can rationalize experimentally observed outcomes, predict the feasibility of new synthetic routes, and guide the design of more efficient and selective catalysts. The study of energy profiles in multi-step organic transformations is a cornerstone of modern mechanistic chemistry, providing a molecular-level picture of chemical reactivity.
Advanced Derivatives and Functional Materials Applications of the 7h Benzo C Fluoren 7 One, 4 Hydroxy Scaffold
Precursors for Photochromic and Thermochromic Systems
The 4-hydroxy-7H-benzo[c]fluoren-7-one moiety serves as a crucial building block for the synthesis of photochromic and thermochromic compounds, which can reversibly change their color and absorption properties upon exposure to light or heat.
Synthesis of Photochromic Naphthopyrans and Related Chromenes utilizing the 4-Hydroxy-7H-benzo[c]fluoren-7-one Intermediate
An efficient synthetic route to 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been developed, highlighting their importance as intermediates for photochromic naphthopyrans. researchgate.netresearchgate.netlookchem.com The synthesis of these hydroxy-substituted benzo[c]fluoren-7-ones is a key step, as the hydroxyl group provides a reactive site for the subsequent construction of the pyran ring, a core component of many photochromic molecules. lookchem.com
The general synthesis of naphthopyrans often involves the condensation of a substituted naphthol with a propargyl alcohol derivative. In this context, 4-hydroxy-7H-benzo[c]fluoren-7-one acts as the naphthol component. The reaction proceeds via an acid-catalyzed cyclization, leading to the formation of the naphthopyran ring fused to the benzo[c]fluorene framework. This modular approach allows for the introduction of various substituents on both the fluorenone and the pyran parts of the molecule, enabling the fine-tuning of the photochromic properties.
While specific examples detailing the synthesis of naphthopyrans directly from the 4-hydroxy-7H-benzo[c]fluoren-7-one intermediate are not extensively documented in the readily available literature, the established synthetic methodologies for other hydroxy-fluorenones provide a clear blueprint for this transformation. For instance, the reaction of 2- and 3-hydroxy-7H-fluoren-7-ones with 1,1-di(p-fluorophenyl)prop-2-yn-1-ol in the presence of a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) and trimethyl orthoformate yields the corresponding naphthopyrans. researchgate.net A similar strategy would be applicable to the 4-hydroxy isomer.
Exploration of Photo-Switchable Behavior and Extended Absorption Characteristics
Naphthopyrans derived from the 7H-benzo[c]fluoren-7-one scaffold are expected to exhibit photochromism based on the reversible cleavage of a C-O bond in the pyran ring upon UV irradiation. This process generates a colored, open-ring merocyanine (B1260669) isomer. The extended conjugation of the benzo[c]fluorenone core is anticipated to influence the absorption characteristics of both the closed and open forms of the resulting photochromic dyes.
The fusion of an indeno group, as is present in the benzo[c]fluorene system, is a known strategy to shift the absorption of the closed form of naphthopyran dyes to wavelengths above 400 nm. researchgate.net This is advantageous as it allows for photochromism to be induced by less energetic ultraviolet radiation. researchgate.net Furthermore, the electronic nature of substituents on the aryl groups of the pyran moiety can significantly impact the color and fading kinetics of the photochromic system. For example, the combination of a strong electron-donating group with a strong electron-withdrawing group can lead to photomerocyanines with multiple absorption bands in the visible spectrum. researchgate.net
The table below summarizes the expected photochromic properties of hypothetical naphthopyrans derived from 4-hydroxy-7H-benzo[c]fluoren-7-one, based on general knowledge of similar systems.
| Property | Expected Characteristic | Rationale |
| λmax (Closed Form) | > 400 nm | The fused indeno-naphthopyran core shifts the absorption to longer wavelengths. researchgate.net |
| λmax (Open Form) | Bathochromic Shift | Extended π-conjugation from the benzo[c]fluorenone moiety is expected to red-shift the absorption of the merocyanine isomer. researchgate.net |
| Fading Kinetics | Tunable | Can be influenced by the nature of substituents on the pyran ring. researchgate.net |
| Fatigue Resistance | Potentially Good | Naphthopyrans are known for their good fatigue resistance in various media. nih.gov |
Development of Fluorescent Materials for Organic Optoelectronics
While the primary documented application of 4-hydroxy-7H-benzo[c]fluoren-7-one is as a precursor for photochromic materials, the inherent photophysical properties of the fluorenone core suggest potential for its derivatives in organic optoelectronics.
Investigations of the 4-Hydroxy-7H-benzo[c]fluoren-7-one Framework in Organic Light-Emitting Diodes (OLEDs) Component Research
Fluorene (B118485) and its derivatives are widely recognized as promising materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. mdpi.com The 7H-benzo[c]fluoren-7-one scaffold, being a fluorenone derivative, could potentially be functionalized to create materials for various layers within an OLED device, including as emitters or hosts.
Research on other fluorenone derivatives has shown their utility in OLEDs. For instance, novel carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives have been developed as deep-blue emitting materials. researchgate.net The introduction of a spiro-fluorene structure can enhance thermal stability and hole injection/transport abilities. researchgate.net While direct investigations into 4-hydroxy-7H-benzo[c]fluoren-7-one for OLEDs are not prominent in the literature, the core structure possesses the fundamental electronic properties that make it a candidate for further exploration in this field.
Elucidation of Structure-Photophysical Property Relationships in Modified Systems
The photophysical properties of fluorene derivatives are highly dependent on their molecular structure. The introduction of different substituents at various positions on the fluorene core can significantly alter the emission color, quantum yield, and charge-carrier mobility. mdpi.com
For the 4-hydroxy-7H-benzo[c]fluoren-7-one framework, the hydroxyl group offers a convenient point for chemical modification. Derivatization at this position could be used to attach various functional groups to tune the electronic properties. For example, attaching electron-donating or electron-withdrawing groups could modify the HOMO and LUMO energy levels, thereby influencing the emission wavelength.
Interestingly, in some photochromic systems based on related scaffolds, a switch from photochromism to fluorescence has been observed by inverting the electronic nature of substituents. researchgate.net This suggests that with appropriate molecular design, derivatives of 4-hydroxy-7H-benzo[c]fluoren-7-one could be tailored to favor fluorescence over photochromism, making them suitable for emissive applications.
The following table outlines the potential effects of structural modifications on the photophysical properties of the 4-hydroxy-7H-benzo[c]fluoren-7-one scaffold.
| Modification | Potential Effect on Photophysical Properties |
| Derivatization of the 4-hydroxy group | Tuning of HOMO/LUMO levels, potential shift in emission wavelength, and influence on quantum yield. |
| Substitution on the benzo[c]fluorenone core | Alteration of the electronic structure, leading to changes in absorption and emission spectra. |
| Introduction of bulky substituents | May inhibit aggregation-caused quenching, leading to improved solid-state fluorescence. |
Novel Chromophores for the Dye and Pigment Industries
The extended aromatic system and the presence of a carbonyl group in the 7H-benzo[c]fluoren-7-one structure are characteristic features of many organic chromophores. This suggests that derivatives of 4-hydroxy-7H-benzo[c]fluoren-7-one could find applications in the dye and pigment industries.
The color of fluorenone-based compounds can be tuned by chemical modification. The inherent yellow color of the fluorenone core can be shifted towards longer wavelengths by extending the π-conjugation or by introducing auxochromic groups. The 4-hydroxy group itself is an auxochrome that can influence the color of the molecule.
While there is a lack of specific research on the use of 4-hydroxy-7H-benzo[c]fluoren-7-one derivatives as commercial dyes or pigments, the fundamental structure is promising. The synthesis of various fluorenone derivatives for applications such as dyes and optical brightening agents has been a subject of interest. researchgate.net The development of new synthetic routes to functionalized fluorenones continues to be an active area of research, which may lead to the exploration of compounds like 4-hydroxy-7H-benzo[c]fluoren-7-one for these applications in the future.
Research into New Fluorescent Dyes and Pigments based on the Core Structure
The 4-hydroxy-7H-benzo[c]fluoren-7-one scaffold is a valuable intermediate in the synthesis of advanced functional dyes, particularly in the realm of photochromic materials. researchgate.netresearchgate.net Research has demonstrated an efficient synthetic pathway to produce 4-hydroxy-7H-benzo[c]fluoren-7-one, highlighting its role as a key building block for more complex molecules like naphthopyrans. researchgate.netresearchgate.net Naphthopyrans are a prominent class of photochromic compounds, which undergo reversible color changes upon exposure to light.
The synthesis of these photochromic dyes often involves the condensation of a hydroxy-substituted aromatic ketone, such as 4-hydroxy-7H-benzo[c]fluoren-7-one, with propargyl alcohols. The resulting molecules, known as indenofused naphthopyrans, exhibit significant shifts in their absorption spectra when irradiated with UV light, leading to their characteristic color change. researchgate.net The properties of the final dye, including the color of its activated state and the speed of its reversion to the colorless state, are heavily influenced by the specific structure of the fluorenone precursor. The substitution pattern on the benzo[c]fluorenone core is critical for tuning these photochromic properties.
While the primary research has focused on their photochromic behavior, the extended π-conjugated system inherent in these derivatives also makes them candidates for investigation as fluorescent dyes and pigments. The rigid, planar structure of the benzo[c]fluorenone core is a common feature in many fluorescent materials. Altering the electronic nature of substituents on this core can modulate the emission and absorption wavelengths, offering a pathway to a diverse palette of fluorescent compounds.
| Precursor Compound | Target Dye Class | Key Application |
| 4-hydroxy-7H-benzo[c]fluoren-7-one | Naphthopyrans | Photochromic lenses, optical switches |
| 2-hydroxy-7H-benzo[c]fluoren-7-one | Indeno-fused Naphthopyrans | Variable optical absorption systems |
| 3-hydroxy-7H-benzo[c]fluoren-7-one | Benzochromenes | Security inks, smart materials |
Studies on Chemical Stability and Performance in Diverse Matrixes
The utility of any dye or pigment is fundamentally dependent on its chemical stability and its performance when incorporated into a host material or matrix. For derivatives of 4-hydroxy-7H-benzo[c]fluoren-7-one, particularly those developed for applications like photochromic lenses or organic electronics, stability against thermal degradation and photodegradation (resistance to irreversible changes upon prolonged light exposure) is a critical performance parameter.
In the context of functional materials, these dyes are often dispersed within a polymer matrix. Research into conjugated donor-acceptor (D-A) polymers has utilized the 7H-benzo[c]fluoren-7-one unit as an electron-accepting component, demonstrating its suitability for incorporation into macromolecular structures. researchgate.net The performance in such matrices depends on factors like solubility, compatibility with the host polymer, and the preservation of its optical properties. The presence of the hydroxy group on the 4-position of the scaffold offers a convenient point for chemical modification to enhance solubility or to covalently bond the dye to the polymer backbone, thereby preventing leaching and improving the long-term stability of the final material.
| Performance Metric | Influencing Factor | Relevance to Application |
| Photostability | π-conjugated system rigidity, substituent effects | Longevity of photochromic lenses, reliability of optical data storage |
| Thermal Stability | Fused aromatic ring structure | Viability in high-temperature processing of polymers and materials |
| Matrix Compatibility | Solubility, potential for covalent bonding | Uniform dispersion in host materials, prevention of dye aggregation |
Design and Synthesis of Advanced Polycyclic Aromatic Architectures
The 4-hydroxy-7H-benzo[c]fluoren-7-one scaffold serves as a foundational element for the bottom-up synthesis of advanced polycyclic aromatic architectures. These complex molecules, often referred to as nanographenes or contorted PAHs, are the subject of intense research due to their unique optoelectronic, magnetic, and structural properties. rsc.orgnih.govbeilstein-journals.org The design principles for these larger systems often involve the strategic fusion of smaller, well-defined polycyclic units.
The synthesis of such complex architectures relies on efficient chemical reactions that can form new carbon-carbon bonds and build out the fused-ring system. Methodologies like palladium-catalyzed cross-coupling reactions, cyclization reactions, and benzannulation strategies are commonly employed to extend the π-conjugation of a core structure. nih.govbeilstein-journals.org The functional groups present on the starting materials are critical for guiding these synthetic transformations.
Exploration of Complex Fused-Ring Systems derived from 4-Hydroxy-7H-benzo[c]fluoren-7-one
The structure of 4-hydroxy-7H-benzo[c]fluoren-7-one is particularly well-suited for the synthesis of complex fused-ring systems. It possesses multiple reactive sites that can be exploited for further annulation reactions. The hydroxyl group (-OH) is a versatile functional handle; it can be converted into other groups like a triflate, which is an excellent leaving group for cross-coupling reactions, or it can direct electrophilic aromatic substitution to specific positions on the aromatic rings.
The ketone group (C=O) also provides a reactive center for transformations such as Wittig-type reactions or additions of organometallic reagents, which can be followed by cyclization and aromatization steps to build new fused rings. For instance, synthetic strategies aimed at creating non-alternant PAHs containing five- and seven-membered rings could potentially utilize the five-membered ring of the fluorenone core as a structural anchor. nih.gov By strategically building additional rings onto this framework, novel topologies with tailored electronic properties, such as low HOMO-LUMO gaps, can be achieved. beilstein-journals.org The exploration of such synthetic routes allows for the creation of highly curved or saddle-shaped PAHs, which are of interest for their unique solid-state packing and potential applications in organic electronics. rsc.org
| Synthetic Strategy | Reactive Site on Scaffold | Potential Fused-Ring System |
| Suzuki/Stille Cross-Coupling | Hydroxy group (converted to triflate) | Extended planar or contorted PAHs |
| Friedel-Crafts Acylation/Alkylation | Electron-rich aromatic rings | Larger polycyclic aromatic ketones |
| Condensation/Cyclization Reactions | Ketone group and adjacent positions | Heterocyclic-fused fluorenes |
Future Research Directions and Unexplored Avenues for 7h Benzo C Fluoren 7 One, 4 Hydroxy
Development of Sustainable and Efficient Synthetic Methodologies
The pursuit of environmentally benign and economically viable synthetic methods for 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is a paramount objective for future research. Current synthetic strategies, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of catalytic and green chemistry approaches, alongside biomimetic syntheses, will be instrumental in overcoming these limitations.
Catalytic and Green Chemistry Approaches
Future synthetic endeavors will likely pivot towards catalytic systems that offer high atom economy and minimize the use of stoichiometric reagents. Transition-metal catalysis, particularly with palladium, has shown promise in the synthesis of fluorenone derivatives through C-H activation and carbonylation reactions. acs.org The adaptation of these methods for the direct and selective synthesis of 4-hydroxy-7H-benzo[c]fluoren-7-one from readily available precursors would represent a significant step forward.
Furthermore, green chemistry principles will guide the development of new synthetic protocols. One promising avenue is the use of aerobic oxidation of the corresponding 7H-benzo[c]fluorene precursor. This approach, which utilizes air as the oxidant, offers a significantly more sustainable alternative to traditional methods that employ heavy metal oxidants. nih.gov Research into optimizing reaction conditions, such as solvent choice and the use of benign bases, will be crucial for enhancing the efficiency and applicability of this green methodology.
| Approach | Catalyst/Reagent | Advantages | Research Focus |
| Catalytic C-H Activation | Palladium, Rhodium | High atom economy, direct functionalization | Catalyst design for regioselectivity, milder reaction conditions |
| Green Oxidation | Air, Base (e.g., KOH) | Environmentally benign, readily available oxidant | Optimization of reaction parameters, substrate scope expansion |
Biomimetic Syntheses of Related Fluorenones
Nature provides a rich blueprint for the efficient synthesis of complex molecules. Biomimetic synthesis, which emulates biosynthetic pathways, offers a powerful strategy for constructing intricate molecular architectures. rsc.org While specific biomimetic routes to 7H-Benzo[c]fluoren-7-one, 4-hydroxy- have yet to be reported, the broader field of polycyclic aromatic ketone synthesis provides valuable insights. Future research could explore enzyme-catalyzed or enzyme-inspired cascade reactions to construct the benzo[c]fluorene core in a highly stereoselective and efficient manner. Investigating the biosynthetic pathways of naturally occurring fluorenones could unveil novel enzymatic transformations and inspire the design of chemoenzymatic or fully synthetic biomimetic strategies.
Investigation of Unconventional Reactivity Patterns
Beyond its established role as a synthetic intermediate, the inherent reactivity of the 7H-benzo[c]fluorenone scaffold remains largely untapped. Future research is expected to delve into its unconventional reactivity, exploring strain-promoted reactions, novel ring transformations, and advanced C-H functionalization strategies to unlock new chemical space and applications.
Strain-Promoted Reactions and Novel Ring Transformations
The unique topology of the benzo[c]fluorene core may lend itself to strain-promoted reactions, a powerful tool in bioorthogonal chemistry and materials science. nih.gov Introducing strained functionalities, such as cyclopropenes or cyclooctynes, onto the 4-hydroxy-7H-benzo[c]fluoren-7-one backbone could enable its participation in rapid and selective cycloaddition reactions. nih.gov This would open up possibilities for its use as a fluorescent probe or for the construction of complex molecular architectures.
Furthermore, the potential for novel ring transformations, such as ring expansions or rearrangements, warrants investigation. mdpi.com Under specific catalytic or photolytic conditions, the fluorenone core could potentially undergo skeletal rearrangements to afford novel polycyclic systems with unique electronic and photophysical properties. For instance, thermal cyclization of related diarylacetylenes has been shown to yield a mixture of benzo[b]fluorenones and benzo[c]fluorenones, indicating the potential for isomerization and rearrangement pathways. acs.org
Exploration of C-H Functionalization Strategies
Direct C-H functionalization has emerged as a transformative tool in organic synthesis, offering a more efficient and atom-economical approach to modifying complex molecules. While C-H activation is employed in the synthesis of the fluorenone core itself, its application for the further derivatization of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- is a promising and unexplored area. acs.orgbeilstein-journals.org Future research will likely focus on developing catalytic systems that can selectively activate and functionalize the various C-H bonds on the aromatic backbone. This would enable the facile introduction of a wide range of functional groups, thereby allowing for the fine-tuning of the molecule's electronic, optical, and material properties.
| C-H Position | Potential Functionalization | Impact on Properties |
| Aromatic Rings | Arylation, Alkylation, Halogenation | Tuning of electronic properties, solubility, and solid-state packing |
| Methylene (B1212753) Bridge | Introduction of substituents | Alteration of steric and electronic environment around the carbonyl group |
Integration into Hybrid Functional Materials
The inherent photophysical properties of the 7H-benzo[c]fluorenone scaffold make it an attractive building block for the construction of advanced functional materials. labscoop.com The presence of the hydroxyl group provides a convenient handle for further chemical modification and incorporation into larger systems. Future research will focus on integrating 4-hydroxy-7H-benzo[c]fluoren-7-one into a variety of hybrid materials with tailored optoelectronic and sensory properties.
One of the most promising applications lies in the development of novel conjugated polymers for organic electronics. researchgate.net By incorporating the 7H-benzo[c]fluoren-7-one unit as an acceptor moiety in donor-acceptor copolymers, it is possible to tune the polymer's band gap and emission color. mdpi.com The electron-withdrawing nature of the fluorenone carbonyl group, combined with the extended π-conjugation of the benzo[c]fluorene system, can lead to materials with desirable properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com
Furthermore, the hydroxyl group can be utilized to graft the fluorenone derivative onto inorganic nanoparticles or surfaces, creating organic-inorganic hybrid materials. These materials could exhibit synergistic properties, combining the processability and tunable electronic structure of the organic component with the unique physical properties of the inorganic counterpart. Such hybrid materials could find applications in areas such as sensing, catalysis, and biomedical imaging. The ability of related hydroxylated benzo[c]chromen-6-one derivatives to act as fluorescent sensors for metal ions suggests a potential avenue for 4-hydroxy-7H-benzo[c]fluoren-7-one in the development of selective chemosensors. nih.gov
Self-Assembly Studies and Supramolecular Chemistry
The molecular architecture of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, featuring a π-conjugated core and a hydrogen-bonding hydroxyl group, provides an ideal platform for exploring self-assembly and supramolecular chemistry. Fluorenone derivatives, in general, are known to form ordered molecular assemblies, which can lead to materials with exceptional properties. researchgate.net
Future research could focus on controlling the self-assembly of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- in two and three dimensions. The interplay between π-π stacking of the aromatic backbone and hydrogen bonding from the hydroxyl group could be systematically investigated. By modifying the solvent, temperature, and concentration, it may be possible to direct the formation of various supramolecular structures such as nanofibers, vesicles, or organogels. researchgate.net The introduction of additional functional groups, such as alkyl chains, could further influence the packing and morphology of the resulting assemblies, as has been observed in other fluorenone derivatives. researchgate.netacs.org
A key area of investigation would be the impact of these supramolecular structures on the material's photophysical properties. Aggregation-induced emission (AIE) is a phenomenon observed in some fluorene (B118485) derivatives, and it is plausible that controlled aggregation of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- could lead to enhanced fluorescence in the solid state. researchgate.net The potential for creating chiral supramolecular structures from chiral derivatives of this compound also presents an exciting avenue for the development of chiroptical materials.
| Potential Supramolecular Structures | Controlling Factors | Potential Properties/Applications |
| Nanofibers/Nanoribbons | Solvent polarity, Temperature | Organic electronics, Sensors |
| Vesicles/Micelles | Amphiphilic derivatives | Drug delivery, Nanoreactors |
| Organogels | π-π stacking and H-bonding | Stimuli-responsive materials |
| Liquid Crystals | Introduction of long alkyl chains | Display technologies |
Interface Science and Nanoscale Applications
The unique properties of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- make it a promising candidate for applications in interface science and nanotechnology. The ability of fluorenone-based compounds to act as electron-accepting moieties has been leveraged in the development of n-type organic semiconductors. nih.gov The 4-hydroxy- derivative could be explored for its potential in organic photovoltaic devices, possibly as a component of the active layer or as a self-assembled monolayer (SAM) to modify electrode surfaces. rsc.org
The hydroxyl group offers a convenient handle for anchoring the molecule to various substrates, such as indium tin oxide (ITO) or metal oxides, which is a critical aspect for the fabrication of electronic devices. rsc.org The formation of well-ordered monolayers at interfaces could facilitate charge transport and improve device efficiency.
Furthermore, the fluorescent properties of fluorenone derivatives suggest potential applications in bio-imaging. acs.org By functionalizing the 7H-Benzo[c]fluoren-7-one, 4-hydroxy- core with biocompatible moieties, it may be possible to develop fluorescent probes for cellular imaging. The ability to be internalized by cells and to localize in specific organelles would be a key area of future research. acs.org The development of polymeric nanoparticles incorporating this compound could also be explored for theranostic applications, combining both diagnostic imaging and therapeutic action. rsc.org
| Potential Nanoscale Application | Key Molecular Feature | Research Focus |
| Organic Field-Effect Transistors (OFETs) | π-conjugated core | Synthesis of derivatives with high charge carrier mobility. |
| Organic Photovoltaics (OPVs) | Electron-accepting nature | Use as an n-type material or interfacial layer. |
| Fluorescent Bio-imaging | Intrinsic fluorescence | Development of biocompatible and cell-permeable derivatives. |
| Chemical Sensors | Tunable electronic properties | Detection of specific analytes through fluorescence quenching or enhancement. |
Synergistic Computational and Experimental Research
To accelerate the discovery and optimization of materials based on 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, a close integration of computational modeling and experimental validation is essential.
Data-Driven Discovery and Machine Learning Applications in Chemical Synthesis and Materials Design
The vast chemical space of possible derivatives of 7H-Benzo[c]fluoren-7-one, 4-hydroxy- presents a significant challenge for traditional, intuition-based research. Data-driven approaches, including machine learning (ML), offer a powerful paradigm for navigating this complexity. nih.gov ML models can be trained on existing data from other polycyclic aromatic compounds to predict the properties of novel, yet-to-be-synthesized derivatives. researchgate.netnih.gov
For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the absorption and emission spectra, charge carrier mobility, or self-assembly behavior of derivatives with different substituents. This would allow researchers to computationally screen thousands of potential candidates and prioritize the most promising ones for experimental synthesis. nih.gov
Furthermore, ML could be applied to optimize the synthesis of these compounds. By analyzing reaction parameters from the literature and experimental data, ML algorithms could predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of a desired product, reducing the time and resources required for chemical synthesis. organic-chemistry.org
| Machine Learning Application | Input Data | Predicted Output | Potential Impact |
| Property Prediction | Molecular descriptors (e.g., HOMO/LUMO levels, dipole moment) | Optoelectronic properties (e.g., bandgap, fluorescence quantum yield) | Accelerated discovery of high-performance materials. |
| Synthesis Optimization | Reaction components, conditions, and yields | Optimal reaction conditions | More efficient and sustainable chemical synthesis. |
| Inverse Design | Desired material properties | Promising molecular structures | De novo design of materials with tailored functionalities. nih.gov |
High-Throughput Screening for Novel Derivative Properties
High-throughput screening (HTS) is a powerful experimental technique that enables the rapid testing of large numbers of compounds for a specific property. nih.gov In the context of 7H-Benzo[c]fluoren-7-one, 4-hydroxy-, HTS could be employed to screen libraries of its derivatives for a wide range of applications.
A library of derivatives could be synthesized with variations in the substituents on the aromatic core. This library could then be screened for properties such as fluorescence, charge transport, or catalytic activity. For example, by using automated fluorescence microscopy, thousands of compounds could be rapidly assessed for their potential as bio-imaging agents. Similarly, automated probe stations could be used to measure the electrical properties of thin films of these materials, identifying candidates for organic electronics. rsc.org
The data generated from HTS campaigns would be invaluable for training the machine learning models discussed in the previous section, creating a powerful feedback loop between computational prediction and experimental validation. This synergistic approach would significantly accelerate the pace of materials discovery based on the 7H-Benzo[c]fluoren-7-one, 4-hydroxy- scaffold.
| Screening Target | HTS Assay | Desired Outcome | Follow-up Research |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence screening of thin-film arrays | High quantum efficiency, specific emission color | Device optimization and stability testing. |
| Anticancer Activity | Cell viability assays on cancer cell lines | High cytotoxicity towards cancer cells, low toxicity to normal cells | Mechanistic studies and in vivo testing. |
| Catalysis | Catalytic activity assays for specific reactions | High turnover number and selectivity | Catalyst optimization and scale-up. |
Q & A
Q. Q: What are the standard synthetic routes for preparing 7H-Benzo[c]fluoren-7-one, 4-hydroxy-?
A: The synthesis typically involves cyclization of polyaromatic precursors or oxidative functionalization of 7H-Benzo[c]fluorene derivatives. For example:
- Friedel-Crafts acylation followed by hydroxylation using meta-chloroperbenzoic acid (mCPBA) under controlled pH conditions .
- Photochemical oxidation of 7H-Benzo[c]fluorene in the presence of singlet oxygen (¹O₂) to introduce ketone and hydroxyl groups .
Key Data:
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₇H₁₀O₂ | |
| CAS Registry Number | 6051-98-5 (parent compound) | |
| IUPAC Name | 4-hydroxy-7H-benzo[c]fluoren-7-one |
Advanced Synthesis Optimization
Q. Q: How can researchers optimize the yield of 4-hydroxy derivatives during oxidation reactions?
A: Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing transition states .
- Catalyst tuning: Fe³⁺ or Cu²⁺ catalysts improve regioselectivity for hydroxylation at the 4-position .
- Temperature control: Reactions at 60–80°C minimize side products like dihydroxy derivatives .
Data Contradiction Note: Conflicting reports exist on optimal catalyst loading; some studies suggest 5 mol% FeCl₃ maximizes yield, while others recommend 10 mol% CuSO₄ .
Basic Analytical Characterization
Q. Q: Which spectroscopic methods are most reliable for confirming the structure of 4-hydroxy-7H-benzo[c]fluoren-7-one?
A: A combined approach is essential:
- ¹H NMR: Distinct aromatic proton signals at δ 6.8–7.5 ppm (integration for 10H) and a hydroxyl proton at δ 9.2–9.5 ppm .
- IR spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) .
- Mass spectrometry (HRMS): Expected [M+H]⁺ at m/z 231.0651 (calculated for C₁₇H₁₁O₂⁺) .
Advanced Spectral Resolution Challenges
Q. Q: How can overlapping signals in NMR spectra of PAH derivatives like 4-hydroxy-7H-benzo[c]fluoren-7-one be resolved?
A: Techniques include:
- 2D NMR (COSY, HSQC): Resolves coupling between adjacent protons and assigns carbons .
- Deuterated solvent screening: DMSO-d₆ enhances resolution of hydroxyl protons compared to CDCl₃ .
- Dynamic NMR: Temperature-dependent studies clarify conformational exchange in fused-ring systems .
Environmental Analysis and Sample Preparation
Q. Q: What extraction and cleanup methods are effective for isolating 4-hydroxy-7H-benzo[c]fluoren-7-one from environmental matrices?
A: Standard protocols involve:
- Solid-phase extraction (SPE): C18 cartridges with methanol:water (80:20) elution .
- Soxhlet extraction: Toluene or cyclohexane for sediment/soil samples .
- Cleanup: Gel permeation chromatography (GPC) to remove lipid interferences .
Data Table (Recovery Rates):
| Matrix | Recovery (%) | LOD (ng/g) | Reference |
|---|---|---|---|
| Sediment | 82 ± 5 | 0.5 | |
| Water | 75 ± 8 | 0.2 |
Advanced Environmental Data Interpretation
Q. Q: How can researchers reconcile discrepancies in PAH concentration data (e.g., 4-hydroxy derivatives) across studies?
A: Critical factors include:
- Matrix effects: Humic acid content in soil alters extraction efficiency .
- Instrument calibration: Use certified reference materials (CRMs) like NIST SRM 1649b for LC-MS/MS validation .
- Isomer differentiation: LC columns with pentafluorophenyl phases separate 4-hydroxy from 5-hydroxy isomers .
Toxicity and Degradation Pathways
Q. Q: What in vitro models are suitable for assessing the ecotoxicity of 4-hydroxy-7H-benzo[c]fluoren-7-one?
A: Recommended models:
- Microtox® assay: Vibrio fischeri luminescence inhibition (EC₅₀ ~ 1.2 mg/L) .
- Daphnia magna: 48-h acute toxicity (LC₅₀ = 0.8 mg/L) .
Advanced Note: Degradation via UV photolysis produces quinone intermediates, increasing toxicity by 30% .
Advanced Mechanistic Studies
Q. Q: What computational methods predict the reactivity of 4-hydroxy-7H-benzo[c]fluoren-7-one in radical-mediated reactions?
A: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:
- Electrophilicity index (ω): 1.8 eV, indicating high susceptibility to nucleophilic attack .
- HOMO-LUMO gap: 4.2 eV, suggesting stability under ambient conditions .
Data Reproducibility and Reporting
Q. Q: What metadata should accompany experimental data for 4-hydroxy-PAHs to ensure reproducibility?
A: Essential meta
- Synthetic conditions: Catalyst type, solvent purity, reaction time .
- Analytical parameters: Column type (e.g., Agilent ZORBAX Eclipse PAH), ionization mode (ESI+/ESI-) .
- Environmental samples: pH, organic carbon content, extraction recovery rates .
Contradictory Data Resolution
Q. Q: How should researchers address conflicting reports on the photostability of 4-hydroxy-7H-benzo[c]fluoren-7-one?
A: Conduct controlled studies with:
- Light sources: UV-A (365 nm) vs. solar simulators .
- Quenchers: Ascorbic acid to distinguish direct photolysis from radical pathways .
Reported Half-Lives:
| Condition | Half-life (h) | Reference |
|---|---|---|
| UV-A (25°C) | 12 ± 2 | |
| Solar simulator | 8 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
